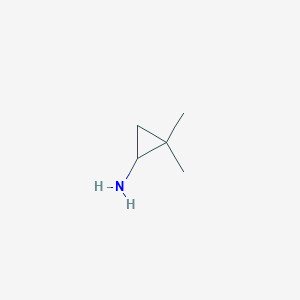

2,2-Dimethylcyclopropan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2-Dimethylcyclopropan-1-amine is a chemical compound with the molecular formula C5H11N . It has a molecular weight of 85.15 . The compound is a liquid at room temperature .

Molecular Structure Analysis

The molecule of 2,2-Dimethylcyclopropan-1-amine contains a total of 17 bonds. There are 6 non-H bonds, 1 three-membered ring, and 1 primary amine (aliphatic) .Physical And Chemical Properties Analysis

2,2-Dimethylcyclopropan-1-amine is a liquid at room temperature . The compound’s InChI Code is 1S/C5H11N/c1-4-3-5(4)6-2/h4-6H,3H2,1-2H3 and its InChI key is RHJITQJBHCWZLJ-UHFFFAOYSA-N .Scientific Research Applications

Synthesis and Chemical Properties

2,2-Dimethylcyclopropan-1-amine serves as an important intermediate in the synthesis of various chemicals. The synthesis and resolution of 2,2-dimethylcyclopropane carboxylic acid, a derivative of 2,2-Dimethylcyclopropan-1-amine, are significant in the production of medicaments and pesticides. Different synthesis routes and the resolution of racemic mixtures are explored in this context (Li Gong, 2007).

Solubility in Various Solvents

Understanding the solubility of 2,2-Dimethylcyclopropan-1-amine derivatives in different solvents is crucial for industrial design and theoretical studies. The solubility of (S)-(+)-2,2-dimethylcyclopropane carbox amide in various solvents like toluene, dichloromethane, and ethyl acetate has been measured, providing essential data for further research and applications (Xiaohua Shi et al., 2006).

Electrochemiluminescent Detection

Capillary electrophoresis coupled with electrochemiluminescent detection is used for analyzing impurities in drugs containing amino groups, where derivatives of 2,2-Dimethylcyclopropan-1-amine might be relevant. This method is crucial in drug quality control for detecting toxic amines generated through hydrolysis reactions (Zhifeng Fu et al., 2009).

Development of Novel Compounds

The compound is used as a scaffold in developing new chemical entities. Syntheses of derivatives like 1-Ethynylcyclopropylamine and 1-Ethynylcyclobutylamine have been achieved, and these derivatives have potential applications in creating new chemical compounds (S. Kozhushkov et al., 2010).

Interaction with Metal Ions

Research into the interaction of 2,2-Dimethylcyclopropan-1-amine derivatives with metal ions is another significant application. These studies are fundamental for understanding complex chemical reactions and have implications in various fields, including pharmaceuticals (A. Aguiari et al., 1992).

Safety and Hazards

The compound is associated with certain hazards. The safety information pictograms associated with it are GHS02 and GHS05 . The signal word for the compound is “Danger” and it has hazard statements H223 and H314 . Precautionary statements include P210, P211, P251, P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P410+P412, and P501 .

Relevant Papers One relevant paper found discusses the synthesis of multi-substituted pyridines and pyrroles from aryl methyl ketones with 1-amino-2-methylpropan-2-ol and 1,2-diamino-2-methylpropane, respectively . This paper could provide insights into reactions involving similar amines like 2,2-Dimethylcyclopropan-1-amine.

properties

IUPAC Name |

2,2-dimethylcyclopropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-5(2)3-4(5)6/h4H,3,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYCMLREPMLLEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethylcyclopropan-1-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(1,3-benzothiazol-2-yl)-3-(6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enenitrile](/img/structure/B2575156.png)

![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-(2-phenoxypyridin-3-yl)methanone](/img/structure/B2575160.png)

![4-((1-(3'-chloro-[1,1'-biphenyl]-4-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2575165.png)

![1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2575166.png)

![[2-(1H-imidazol-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B2575167.png)

![N-(3-bromophenyl)-2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![2-[(4-bromophenyl)sulfanyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2575176.png)